Preferential Cytotoxicity in Renal Cancer Cell Lines
This compound exhibits significantly higher cytotoxic potency against renal cancer cell lines compared to its activity against breast cancer cell lines. The IC50 range for renal cancer cells is considerably lower, indicating greater sensitivity and a potential therapeutic window that may not be present in non-fluorinated analogs .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.52 - 2.67 µM (Renal Cancer Cell Lines) |
| Comparator Or Baseline | 12.27 - 31.64 µM (Breast Cancer Cell Lines) |
| Quantified Difference | Approximately 5- to 60-fold higher potency in renal cancer lines compared to breast cancer lines |
| Conditions | In vitro cell viability assay |
Why This Matters
This differential cytotoxicity profile makes it a more selective starting point for lead optimization targeting renal cancers compared to broad-spectrum aminothiophenes.
